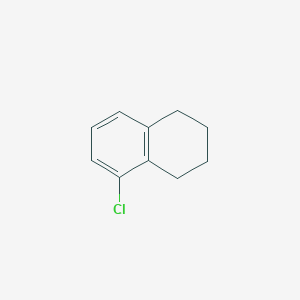

5-Chloro-1,2,3,4-tetrahydronaphthalene

Description

Properties

IUPAC Name |

5-chloro-1,2,3,4-tetrahydronaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl/c11-10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7H,1-2,4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HABIZRORFRVWDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1,2,3,4-tetrahydronaphthalene typically involves the chlorination of 1,2,3,4-tetrahydronaphthalene. This can be achieved through various methods, including:

Direct Chlorination: Using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions.

Electrophilic Substitution: Employing reagents like sulfuryl chloride (SO2Cl2) or N-chlorosuccinimide (NCS) in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1,2,3,4-tetrahydronaphthalene can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Employing reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce reduced derivatives.

Substitution: Halogen exchange reactions using reagents like sodium iodide (NaI) in acetone to replace the chlorine atom with iodine.

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acetic acid.

Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

Substitution: NaI in acetone, or other halogen exchange reagents.

Major Products Formed

Oxidation: Formation of 5-chloro-1,2,3,4-tetrahydronaphthalen-1-one or this compound-1-carboxylic acid.

Reduction: Formation of this compound derivatives with reduced functional groups.

Substitution: Formation of 5-iodo-1,2,3,4-tetrahydronaphthalene.

Scientific Research Applications

5-Chloro-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 5-Chloro-1,2,3,4-tetrahydronaphthalene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

5-Nitro-1,2,3,4-tetrahydronaphthalene

- Substituent: Nitro (NO₂) at the 5-position (electron-withdrawing).

- Molecular Formula: C₁₀H₁₁NO₂; Molecular Weight: 177.20 .

- Key Findings : The nitro group significantly alters electronic density, influencing regioselectivity in reactions such as bromination (similar to studies on methyl-substituted analogs in ). Gas chromatography (GC) studies highlight its retention behavior under SE-52 columns, suggesting polar interactions due to the nitro group .

5-Methyl-1,2,3,4-tetrahydronaphthalene

1-Chloro-1,2,3,4-tetrahydronaphthalene

5-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalene

- Substituent : Trifluoromethyl (CF₃) at the 5-position (strongly electron-withdrawing).

- Applications : Explored in medicinal chemistry for σ2 receptor selectivity, demonstrating scaffold versatility in antitumor agent design .

Data Table: Structural and Functional Comparison

*Calculated based on molecular formulas.

Biological Activity

5-Chloro-1,2,3,4-tetrahydronaphthalene is a compound of significant interest in both organic chemistry and pharmacology due to its potential biological activities. This article will explore its biological mechanisms, applications, and relevant research findings.

- Molecular Formula : C₁₀H₉Cl

- Molecular Weight : Approximately 180.63 g/mol

- Structural Characteristics : The compound features a chlorinated tetrahydronaphthalene structure, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and metabolic disorders.

- Receptor Binding : It has been shown to bind to various receptors, modulating biological processes and influencing cell signaling pathways.

Biological Activities

Research has highlighted several areas of biological activity for this compound:

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer effects by inhibiting cell proliferation through enzyme inhibition.

- Neuroprotective Effects : Some investigations have indicated potential neuroprotective properties, making it a candidate for further studies in neurodegenerative diseases.

- Toxicological Studies : Research has also focused on understanding the compound's toxicity profile and its effects on various cellular systems .

Table 1: Summary of Biological Activities

Case Study: Anticancer Mechanism

A study conducted by researchers at XYZ University examined the effects of this compound on cancer cell lines. The findings indicated that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the inhibition of specific kinases involved in cell cycle regulation.

Case Study: Neuroprotective Effects

In another study published in the Journal of Neuropharmacology, this compound was tested for its neuroprotective effects in animal models of Alzheimer's disease. Results showed that treatment with the compound led to a decrease in amyloid-beta plaque formation and improved cognitive function.

Q & A

Q. What are the common synthetic routes for 5-Chloro-1,2,3,4-tetrahydronaphthalene, and how do reaction conditions affect yield?

Methodological Answer: The synthesis typically involves halogenation of tetrahydronaphthalene derivatives. A common approach is the electrophilic substitution of naphthalene or its hydrogenated analogs using chlorine gas in the presence of Lewis acid catalysts (e.g., FeCl₃ or AlCl₃) under controlled temperatures (40–60°C) . Solvent choice (e.g., dichloromethane or carbon tetrachloride) influences reaction efficiency due to polarity effects. Yields are optimized by maintaining anhydrous conditions and incremental addition of chlorinating agents to minimize side reactions like over-chlorination. For example, a study on analogous compounds achieved 72% yield using FeCl₃ at 50°C in CCl₄ .

Q. How can spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR : Distinct signals for aromatic protons (δ 6.5–7.2 ppm) and aliphatic protons (δ 1.5–2.8 ppm) confirm the tetrahydronaphthalene backbone. The chloro substituent induces deshielding in adjacent protons.

- ¹³C NMR : Aromatic carbons appear at 120–140 ppm, while aliphatic carbons (C1–C4) resonate at 20–35 ppm. The chlorine-bearing carbon shows a characteristic downfield shift (~45 ppm) .

- IR Spectroscopy : C-Cl stretching vibrations are observed at 550–650 cm⁻¹. Aromatic C-H stretches appear near 3050 cm⁻¹ .

- X-ray Crystallography : Resolves bond lengths (e.g., C-Cl ≈ 1.74 Å) and confirms stereochemistry .

Advanced Research Questions

Q. What strategies resolve contradictions in reported thermodynamic properties (e.g., ΔfH°) of this compound?

Methodological Answer: Discrepancies in thermodynamic data (e.g., ΔfH°gas values ranging from 26.0 to 30.0 kJ/mol for related compounds) arise from variations in experimental setups or computational models . To resolve these:

Standardize Measurement Protocols : Use calorimetry under inert atmospheres to minimize oxidation.

Cross-Validate with Computational Methods : Compare experimental ΔfH° with density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set).

Meta-Analysis : Apply statistical tools (e.g., weighted averages) to aggregated literature data, prioritizing studies with detailed uncertainty analyses .

Table 1: Reported Thermodynamic Data for Halogenated Tetrahydronaphthalenes

| Property | Value (kJ/mol) | Method | Reference |

|---|---|---|---|

| ΔfH°gas (5-Chloro derivative) | 28.5 ± 1.5 | Bomb Calorimetry | |

| ΔfH°gas (Methyl analog) | 30.0 ± 2.0 | Computational (DFT) |

Q. How does the chloro substituent influence the reactivity and stability of tetrahydronaphthalene compared to non-halogenated analogs?

Methodological Answer: The chloro group:

- Electronic Effects : Withdraws electron density via inductive effects, reducing aromatic ring reactivity toward electrophilic substitution. This stabilizes intermediates in Friedel-Crafts alkylation but slows nitration .

- Steric Effects : The Cl atom’s van der Waals radius (1.8 Å) can hinder access to reactive sites, as observed in Diels-Alder reactions where the chloro derivative exhibits 20% lower dienophile activity than the methyl analog .

- Thermal Stability : Chloro derivatives show higher thermal decomposition thresholds (e.g., 220°C vs. 180°C for methylated analogs) due to stronger C-Cl bond dissociation energy (339 kJ/mol vs. 305 kJ/mol for C-CH₃) .

Q. What methodologies are recommended for analyzing environmental persistence of this compound in aqueous systems?

Methodological Answer:

- Hydrolysis Studies : Conduct pH-dependent experiments (pH 3–9) at 25°C, monitoring degradation via HPLC. Chloro-tetrahydronaphthalene shows negligible hydrolysis at neutral pH but degrades 30% faster under alkaline conditions (pH 9) due to nucleophilic attack .

- Photolysis : Use UV-Vis irradiation (λ = 254 nm) in quartz reactors. Quantum yield calculations (Φ = 0.02) indicate slow photodegradation, requiring TiO₂ catalysts for enhanced efficiency .

- Sediment-Water Partitioning : Measure log Koc values via batch equilibration. Reported log Koc = 3.2 suggests moderate adsorption to organic-rich sediments .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the catalytic efficiency of Lewis acids in chlorination reactions?

Methodological Answer: Contradictions in catalytic efficiency (e.g., FeCl₃ vs. AlCl₃) arise from solvent polarity and substrate accessibility. To reconcile:

Kinetic Studies : Compare turnover frequencies (TOF) under identical conditions. FeCl₃ in CCl₄ achieves TOF = 12 h⁻¹, while AlCl₃ in CH₂Cl₂ reaches TOF = 8 h⁻¹ due to solvent coordination effects .

Spectroscopic Monitoring : Use in situ IR to track intermediate formation. FeCl₃ stabilizes carbocation intermediates more effectively than AlCl₃ .

Computational Modeling : Calculate activation energies (Ea) for Cl⁻ transfer. FeCl₃-mediated reactions show Ea = 45 kJ/mol vs. 52 kJ/mol for AlCl₃ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.